2-chloro-6-methylindolo[1,2-c]quinazolin-12-amine
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Overview
Description
2-chloro-6-methylindolo[1,2-c]quinazolin-12-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their wide range of biological and pharmacological properties, making them significant in medicinal chemistry and organic synthesis
Preparation Methods
The synthesis of 2-chloro-6-methylindolo[1,2-c]quinazolin-12-amine typically involves metal-catalyzed reactions. One common method includes the reaction of 2-(2-bromophenyl)indoles with cyanamide under optimized conditions. This reaction proceeds through copper-catalyzed intermolecular Ullmann type C-N coupling and C-N formation . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as copper iodide (CuI) at elevated temperatures.
Chemical Reactions Analysis
2-chloro-6-methylindolo[1,2-c]quinazolin-12-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2-chloro-6-methylindolo[1,2-c]quinazolin-12-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Due to its pharmacological properties, it is explored as a potential therapeutic agent in drug discovery and development.
Industry: The compound’s unique structure makes it valuable in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-6-methylindolo[1,2-c]quinazolin-12-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-cancer effects .
Comparison with Similar Compounds
2-chloro-6-methylindolo[1,2-c]quinazolin-12-amine can be compared with other quinazoline derivatives such as:
6-methylindolo[1,2-c]quinazolin-12-amine: Lacks the chloro group, which may affect its reactivity and biological activity.
2-chloroquinazoline: Similar in structure but lacks the indole moiety, which can influence its pharmacological properties.
4-aminoquinazoline: Contains an amino group at a different position, leading to different chemical and biological behaviors.
Properties
IUPAC Name |
2-chloro-6-methylindolo[1,2-c]quinazolin-12-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3/c1-9-19-13-7-6-10(17)8-12(13)16-15(18)11-4-2-3-5-14(11)20(9)16/h2-8H,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKJKLGKPSXKAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)Cl)C3=C(C4=CC=CC=C4N13)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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